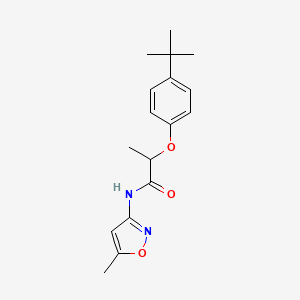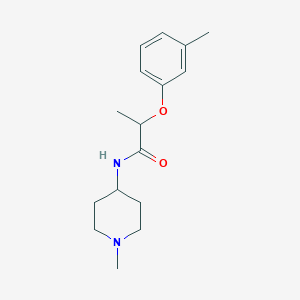![molecular formula C16H23ClN2O2 B4433063 1-[(4-chloro-3-methylphenoxy)acetyl]-4-propylpiperazine](/img/structure/B4433063.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-4-propylpiperazine
Descripción general
Descripción
1-[(4-chloro-3-methylphenoxy)acetyl]-4-propylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a piperazine derivative and is commonly referred to as CPP. CPP has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
CPP acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT1B receptors. The activation of these receptors leads to an increase in serotonin levels in the brain, which has been linked to its anxiolytic and antidepressant effects. CPP has also been shown to have an inhibitory effect on the dopamine transporter, which may contribute to its potential use in the treatment of opioid addiction.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects, including an increase in serotonin levels in the brain, as well as an increase in the release of dopamine and norepinephrine. CPP has also been shown to have anxiolytic and antidepressant effects, as well as a potential use in the treatment of opioid addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments, including its selectivity for serotonin receptors and its potential therapeutic applications. However, there are limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of CPP, including its use in the treatment of anxiety, depression, and opioid addiction. Additionally, research is needed to determine the optimal dosage and potential side effects of CPP. Further studies are also needed to fully understand its mechanism of action, including its effects on other neurotransmitter systems in the brain.
In conclusion, 1-[(4-chloro-3-methylphenoxy)acetyl]-4-propylpiperazine is a chemical compound with significant potential for therapeutic applications. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications have been extensively studied in scientific research. Further research is needed to fully understand its potential therapeutic applications and to determine the optimal dosage and potential side effects.
Aplicaciones Científicas De Investigación
CPP has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, psychiatry, and pharmacology. CPP has been shown to have anxiolytic and antidepressant effects, making it a potential treatment option for anxiety and depression. CPP has also been studied for its potential use in the treatment of opioid addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-propylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-6-18-7-9-19(10-8-18)16(20)12-21-14-4-5-15(17)13(2)11-14/h4-5,11H,3,6-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNNEGIBASLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)COC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-methylphenyl)ethyl]nicotinamide](/img/structure/B4432985.png)
![1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432988.png)


![N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4433013.png)
![5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4433018.png)

![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4433032.png)


![N-[1-(4-sec-butylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433070.png)
![2-[(2,3-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4433077.png)
![1-(2-furoyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4433084.png)
